molecular formula C25H30N2O5 B13783304 2,2,6,6-Tetramethylpiperidine-N-oxyl-4-(9-fluorenylmethyloxycarbonyl-amino)-4-carboxylic acid

2,2,6,6-Tetramethylpiperidine-N-oxyl-4-(9-fluorenylmethyloxycarbonyl-amino)-4-carboxylic acid

Cat. No.: B13783304
M. Wt: 438.5 g/mol
InChI Key: FDFQTZLNQLBAIC-UHFFFAOYSA-N
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Description

2,2,6,6-Tetramethylpiperidine-N-oxyl-4-(9-fluorenylmethyloxycarbonyl-amino)-4-carboxylic acid is a complex organic compound that combines the structural features of a piperidine ring, a fluorenylmethyloxycarbonyl (Fmoc) protecting group, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6,6-Tetramethylpiperidine-N-oxyl-4-(9-fluorenylmethyloxycarbonyl-amino)-4-carboxylic acid typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Tetramethyl Group: The tetramethyl groups are introduced through alkylation reactions.

    Attachment of the Fmoc Group: The Fmoc group is introduced using Fmoc chloride in the presence of a base.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions using appropriate reagents.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can target the nitroxide group.

    Substitution: Substitution reactions can occur at various positions on the molecule, depending on the reagents used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may yield hydroxylamines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, the compound can be used as a probe to study redox reactions and oxidative stress. The nitroxide group is particularly useful for electron paramagnetic resonance (EPR) spectroscopy.

Medicine

In medicine, derivatives of this compound may have potential as antioxidants or therapeutic agents due to their ability to modulate redox reactions.

Industry

In the industrial sector, the compound can be used in the synthesis of polymers and materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2,2,6,6-Tetramethylpiperidine-N-oxyl-4-(9-fluorenylmethyloxycarbonyl-amino)-4-carboxylic acid involves its ability to participate in redox reactions. The nitroxide group can undergo reversible oxidation and reduction, making it a useful tool for studying redox processes. The Fmoc group serves as a protecting group, allowing for selective reactions at other sites on the molecule.

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-Tetramethylpiperidine-N-oxyl (TEMPO): A simpler nitroxide radical used in various oxidation reactions.

    Fmoc-Amino Acids: Commonly used in peptide synthesis for protecting amino groups.

    Carboxylic Acids: A broad class of compounds with diverse reactivity.

Uniqueness

What sets 2,2,6,6-Tetramethylpiperidine-N-oxyl-4-(9-fluorenylmethyloxycarbonyl-amino)-4-carboxylic acid apart is the combination of these functional groups in a single molecule. This unique structure allows for a wide range of chemical reactions and applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-hydroxy-2,2,6,6-tetramethylpiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O5/c1-23(2)14-25(21(28)29,15-24(3,4)27(23)31)26-22(30)32-13-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,20,31H,13-15H2,1-4H3,(H,26,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDFQTZLNQLBAIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1O)(C)C)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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